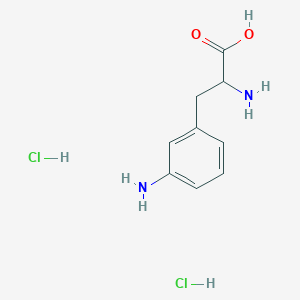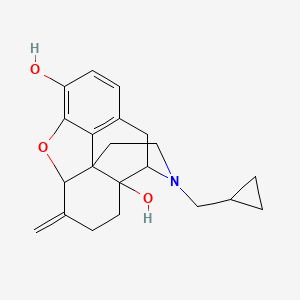
R-3,3'-Dibromo-1,1'-Binaphthalene-2,2'-sulfonimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R-3,3’-Dibromo-1,1’-Binaphthalene-2,2’-sulfonimide: is a chiral compound that has garnered significant interest in the field of asymmetric synthesis. This compound is known for its unique structural properties, which make it an effective catalyst in various chemical reactions. It is particularly valued for its ability to induce chirality in the products of these reactions, making it a crucial component in the synthesis of enantiomerically pure compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of R-3,3’-Dibromo-1,1’-Binaphthalene-2,2’-sulfonimide typically involves the bromination of 1,1’-binaphthalene-2,2’-diol. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The resulting dibromo compound is then subjected to sulfonation using a sulfonating agent like chlorosulfonic acid to yield the final product.
Industrial Production Methods: On an industrial scale, the production of R-3,3’-Dibromo-1,1’-Binaphthalene-2,2’-sulfonimide follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: R-3,3’-Dibromo-1,1’-Binaphthalene-2,2’-sulfonimide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonimide group can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate, typically under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation reactions can produce sulfonic acids.
Applications De Recherche Scientifique
R-3,3’-Dibromo-1,1’-Binaphthalene-2,2’-sulfonimide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral properties.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its ability to induce chirality is highly valued.
Mécanisme D'action
The mechanism by which R-3,3’-Dibromo-1,1’-Binaphthalene-2,2’-sulfonimide exerts its effects is primarily through its role as a chiral catalyst. The compound interacts with substrates to form chiral intermediates, which then undergo further reactions to yield enantiomerically pure products. The molecular targets and pathways involved include the formation of chiral complexes with metal ions, which facilitate the asymmetric induction in the reaction products.
Comparaison Avec Des Composés Similaires
R-3,3’-Dibromo-1,1’-Binaphthalene-2,2’-sulfonimide can be compared with other similar compounds such as:
- R-3,3’-Dibromo-1,1’-bi-2-naphthol
- R-3,3’-Bis(triphenylsilyl)-1,1’-bi-2-naphthol
- R-3,3’-Di-9-phenanthrenyl-1,1’-bi-2-naphthol
Uniqueness: What sets R-3,3’-Dibromo-1,1’-Binaphthalene-2,2’-sulfonimide apart is its sulfonimide group, which enhances its solubility and reactivity in various solvents. This makes it more versatile compared to its counterparts, which may have limited solubility or reactivity under certain conditions.
Propriétés
Numéro CAS |
1245748-52-0 |
|---|---|
Formule moléculaire |
C20H11Br2NO4S2 |
Poids moléculaire |
553.2 g/mol |
Nom IUPAC |
10,16-dibromo-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide |
InChI |
InChI=1S/C20H11Br2NO4S2/c21-15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16(22)20(18)29(26,27)23-28(24,25)19(15)17/h1-10,23H |
Clé InChI |
LLIFLAJOLMQNON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)Br)S(=O)(=O)NS3(=O)=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-ol](/img/structure/B12510096.png)



![4-[5-chloro-2-(isopropylamino)pyridin-4-yl]-N-[1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B12510129.png)
![Methyl 2-(2-{2-chloro-5-[2-hydroxy-3-(methylamino)propoxy]phenyl}-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12510146.png)
![3-(2,6-Dichlorophenyl)-8-fluoro-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12510154.png)

![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid hydrochloride](/img/structure/B12510173.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12510175.png)

![2-(Thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510178.png)

![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate; but-2-enedioic acid](/img/structure/B12510197.png)
